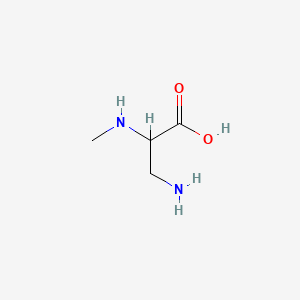
3-Amino-2-methylamino-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(methylamino)propanoic acid can be achieved through various methods. One common approach involves the reaction of 3-aminopropanoic acid with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-amino-2-(methylamino)propanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
3-amino-2-(methylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biological systems, particularly its neurotoxic effects.
Industry: It is used in the production of various chemical products and as a research tool in neurotoxicology.
Mechanism of Action
The mechanism of action of 3-amino-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as an excitotoxin, overstimulating neurons and leading to cell death . This excitotoxicity is primarily mediated through the overactivation of glutamate receptors, which can result in neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
- 3-(methylamino)propanoic acid
- 4-(methylamino)butanoic acid
- 2-methyl-3-(methylamino)propanoic acid hydrochloride
Uniqueness
3-amino-2-(methylamino)propanoic acid is unique due to its dual amino groups, which confer distinct chemical properties and biological activities. Its neurotoxic potential sets it apart from other similar compounds, making it a subject of intense research .
Properties
CAS No. |
147634-96-6 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3-amino-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-6-3(2-5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8) |
InChI Key |
LYESEIVAYITDEH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















